molecular formula C18H20O3 B2701310 5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde CAS No. 402576-60-7

5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B2701310
CAS No.: 402576-60-7
M. Wt: 284.355
InChI Key: FHAPHFUIBOODSW-UHFFFAOYSA-N
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Description

5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of salicylaldehydes This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a tert-butyl group attached to the salicylaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and tert-butylphenol.

    Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and tert-butylphenol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This reaction forms the desired salicylaldehyde derivative.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of advanced purification techniques, such as distillation and crystallization, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(4-Methoxyphenyl)-5-tert-butylsalicylic acid.

    Reduction: 3-(4-Methoxyphenyl)-5-tert-butylsalicyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, including oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-tert-butylsalicylic acid
  • 3-(4-Methoxyphenyl)-5-tert-butylsalicyl alcohol
  • 3-(4-Methoxyphenyl)-5-tert-butylphenol

Uniqueness

5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde is unique due to its specific structural features, such as the presence of both methoxy and tert-butyl groups, which confer distinct chemical and biological properties

Biological Activity

5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a biphenyl structure with a hydroxyl group and a methoxy group attached to it, along with a carbaldehyde functional group. Its molecular formula is C16H18O3C_{16}H_{18}O_3, and it has been studied for various biological activities including antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress which is linked to various diseases.

  • Mechanism : The compound's hydroxyl group is believed to play a key role in its ability to scavenge free radicals. Studies show that it can effectively reduce the levels of reactive oxygen species (ROS) in cellular models.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular diseases.

  • Case Study : A study using macrophage cell lines found that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast cancer cells.

  • Research Findings : In a study conducted on MCF-7 breast cancer cells, the compound induced apoptosis (programmed cell death) and inhibited cell proliferation. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle proteins.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in ROS levels
Anti-inflammatoryDecreased cytokine production
AnticancerInduced apoptosis in breast cancer cells

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound donates hydrogen atoms from its hydroxyl group to neutralize free radicals.
  • Anti-inflammatory Pathway : It inhibits NF-kB signaling pathways that lead to the expression of inflammatory markers.
  • Apoptotic Pathway in Cancer Cells : It activates caspases which are critical for the execution phase of apoptosis.

Properties

IUPAC Name

5-tert-butyl-2-hydroxy-3-(4-methoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18(2,3)14-9-13(11-19)17(20)16(10-14)12-5-7-15(21-4)8-6-12/h5-11,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAPHFUIBOODSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C2=CC=C(C=C2)OC)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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